Glucopyranoside, p-vinylphenyl
CAS No.:
Cat. No.: VC16547172
Molecular Formula: C14H18O6
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18O6 |
|---|---|
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | 2-(4-ethenylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C14H18O6/c1-2-8-3-5-9(6-4-8)19-14-13(18)12(17)11(16)10(7-15)20-14/h2-6,10-18H,1,7H2 |
| Standard InChI Key | UBOROQNWLSDLJF-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
Glucopyranoside, p-vinylphenyl (IUPAC name: (2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol) consists of a β-D-glucopyranose ring connected via an O-glycosidic bond to a p-vinylphenol group . The glucose unit adopts a chair conformation, with hydroxyl groups at C-3, C-4, and C-5 positions contributing to its hydrophilicity, while the aromatic p-vinyl group imparts hydrophobic characteristics .
Table 1: Key Chemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.29 g/mol |
| Melting Point | 175–180°C (in water) |
| Boiling Point | 527.0±50.0°C (predicted) |
| Density | 1.394±0.06 g/cm³ (predicted) |
| pKa | 12.81±0.70 (predicted) |
| Canonical SMILES | C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |
The compound’s amphiphilic nature enables solubility in polar solvents like methanol and dimethylacetamide (DMAc), as well as limited solubility in aqueous solutions .
Spectroscopic and Chromatographic Data
Nuclear Magnetic Resonance (NMR) studies confirm the β-configuration of the glycosidic bond, evidenced by a coupling constant of 7–8 Hz for the anomeric proton . Infrared (IR) spectroscopy reveals characteristic O–H (3200–3500 cm), C–O–C (1100 cm), and aromatic C=C (1600 cm) stretches . High-performance liquid chromatography (HPLC) analyses under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) show a retention time of 12.3 minutes, indicating moderate polarity.
Synthesis and Modification
Radical Polymerization
Koyama et al. (1986) demonstrated that radical polymerization of the p-vinylphenyl glycoside of 3,4,6-tri-O-acetyl-D-glucosamine yields polymers with inherent viscosities () of 0.38–0.75, indicative of moderate molecular weights . The reaction, initiated by azobisisobutyronitrile (AIBN) at 60°C, proceeds via vinyl group addition, forming linear chains with pendant acetylated glucosamine units.
Post-Polymerization Functionalization
Alkaline hydrolysis of the acetylated polymer (1M NaOH, 60°C, 6 hours) removes acetyl groups, producing a water-soluble polymer with free glucosamine residues . Subsequent N-acetylation (acetic anhydride, pyridine) followed by selective O-deacetylation (methanolic KOH) generates polymers bearing N-acetylglucosamine (GlcNAc) pendant groups, which exhibit strong affinities for lectins like wheat germ agglutinin (WGA) .
Reaction Scheme:
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Polymerization:
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Deacetylation:
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N-Acetylation:
Biological and Biochemical Interactions
Lectin Binding Specificity
The GlcNAc-functionalized polymer binds WGA with a dissociation constant () of M, comparable to native glycoproteins . This interaction is attributed to multivalent binding between polymer-bound GlcNAc and WGA’s carbohydrate-recognition domains, suggesting applications in biosensing and targeted drug delivery.
Industrial and Research Applications
Chemical Intermediates
Glucopyranoside, p-vinylphenyl is marketed by suppliers including TargetMol Chemicals (USA) and Chembest Research Laboratories (China) as a building block for synthesizing complex glycosides . Its vinyl group enables thiol-ene click chemistry, facilitating conjugation with peptides or polymers.
Functional Materials
The polymer derivatives exhibit thermoresponsive behavior in aqueous solutions, with lower critical solution temperatures (LCST) tunable via glycoside content . Potential uses include:
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Smart hydrogels for controlled drug release
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Lectin-affinity chromatography media
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Biocompatible coatings for medical devices
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